molecular formula C30H52N2O15 B1193100 Mal-amido-PEG10-acid

Mal-amido-PEG10-acid

Cat. No.: B1193100
M. Wt: 680.75
InChI Key: OWNIWXFZMUNTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG10-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Scientific Research Applications

Cancer Research and Treatment

  • In Hepatocellular Carcinoma (HCC): The gene PEG10, which is related to "Mal-amido-PEG10-acid", has been found to be highly expressed in hepatocellular carcinomas. Its inhibition could be a novel approach for HCC treatment (Okabe et al., 2003).
  • In Burkitt's Lymphoma: PEG10 promotes the migration of human Burkitt's lymphoma cells by up-regulating matrix metalloproteinases, making it a potential target for immunotherapy (Xiong et al., 2012).

Molecular Biology and Genetics

  • In Placental Development: PEG10 plays a crucial role in placental development. Its deficiency impairs differentiation into placental lineages, suggesting its critical role in embryonic development (Abed et al., 2019).

Biomedical Applications

  • Drug Delivery Systems: this compound derivatives, like PEGylated poly(amido amine)s, show promise for systemic siRNA delivery in vivo, enhancing therapeutic potential (Vader et al., 2011).

Biochemistry and Protein Studies

  • PEGylation of Proteins: The N-terminal site-specific PEGylation, using compounds like this compound, enhances the circulation half-life of therapeutic proteins, such as Thymosin alpha 1 (Peng et al., 2019).

Nanotechnology and Material Science

  • In Nanomedicine: Hyaluronic acid conjugated with this compound coated superparamagnetic iron oxide nanoparticles (SPIONs) are developed for cancer diagnosis and hyperthermia therapy (Thomas et al., 2015).

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O15/c33-27(3-6-32-28(34)1-2-29(32)35)31-5-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-25-46-23-21-44-19-17-42-15-13-40-11-9-38-7-4-30(36)37/h1-2H,3-26H2,(H,31,33)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIWXFZMUNTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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